

Crystal Structure Analysis of Morphin-2-ylmethanol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Morpholin-2-ylmethanol*

Cat. No.: *B1335951*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of **morpholin-2-ylmethanol** derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. By examining the three-dimensional arrangement of these molecules in the solid state, researchers can gain crucial insights into their physicochemical properties, potential biological activity, and opportunities for rational drug design. This guide summarizes key crystallographic data, details experimental protocols, and visualizes essential concepts to facilitate a deeper understanding of the structure-property relationships in this important class of molecules.

Core Concepts in the Crystal Structure of Morphin-2-ylmethanol Derivatives

The **morpholin-2-ylmethanol** scaffold, characterized by a morpholine ring with a hydroxymethyl substituent at the 2-position, offers a unique combination of structural features that drive its crystallographic behavior. The presence of hydrogen bond donors (the hydroxyl and amine groups) and acceptors (the oxygen and nitrogen atoms of the morpholine ring) facilitates the formation of intricate intermolecular hydrogen-bonding networks. These interactions are fundamental in dictating the crystal packing and, consequently, the macroscopic properties of the material, such as solubility, stability, and melting point.

Comparative Crystallographic Data

A critical aspect of crystal structure analysis is the comparison of data from various derivatives to identify structural trends and motifs. The following tables summarize the crystallographic data for a selection of **morpholin-2-ylmethanol** derivatives, providing a basis for understanding the impact of substitution on the crystal lattice.

Table 1: Crystallographic Data for a Bioactive Morpholine Derivative

Parameter	Value
Empirical Formula	C ₁₈ H ₂₁ N O ₅
Formula Weight	319.35
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.7729(7)
b (Å)	11.5032(14)
c (Å)	25.161(3)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1670.8(4)
Z	4
Calculated Density (g/cm ³)	1.270
Absorption Coefficient (mm ⁻¹)	0.094
F(000)	680
R_int	-
Final R indices [I>2σ(I)]	R ₁ = 0.0398, wR ₂ = 0.0914
CCDC Deposition Number	Not specified in abstract

Data extracted from a study on a novel bioactive morpholine derivative.[1]

Experimental Protocols: A Step-by-Step Guide to Crystal Structure Determination

The determination of the crystal structure of **morpholin-2-ylmethanol** derivatives typically involves the following key experimental stages. The process begins with the synthesis and purification of the compound of interest, followed by crystallization, X-ray diffraction data collection, and structure solution and refinement.

I. Synthesis and Crystallization

- Synthesis: The desired **morpholin-2-ylmethanol** derivative is synthesized using established organic chemistry methods. For instance, a novel derivative was synthesized via a Michael addition/internal nucleophilic substitution reaction.[1]
- Purification: The synthesized compound is purified to a high degree using techniques such as column chromatography, recrystallization, or sublimation to remove impurities that could hinder crystal growth.
- Crystallization: High-quality single crystals suitable for X-ray diffraction are grown. Common methods include:
 - Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
 - Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant vapor into the solution induces crystallization.
 - Cooling Crystallization: A saturated solution of the compound is slowly cooled to decrease its solubility and promote crystal growth.

II. X-ray Diffraction Data Collection

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

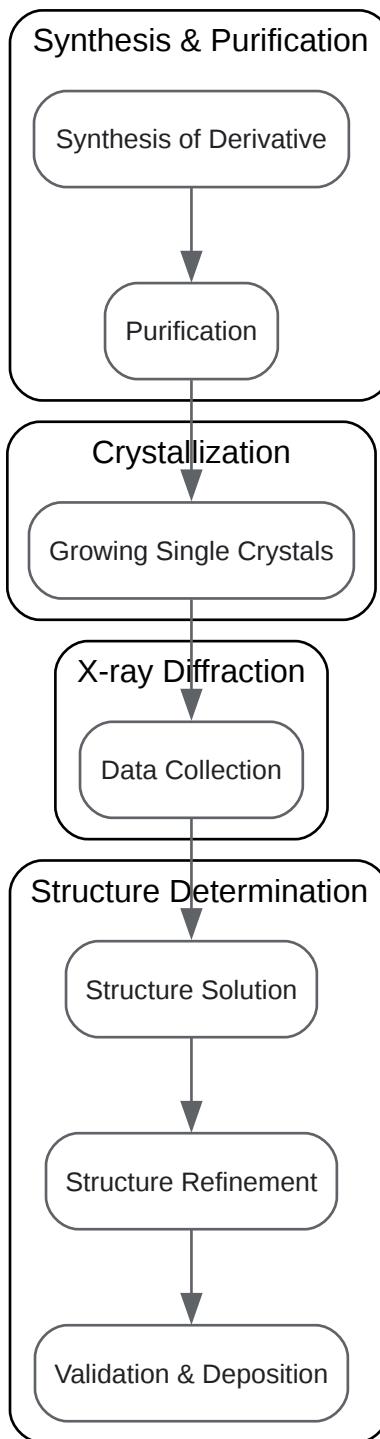
III. Structure Solution and Refinement

- Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
- Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors.
- Validation: The final crystal structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The final data is often deposited in the Cambridge Crystallographic Data Centre (CCDC) for public access.

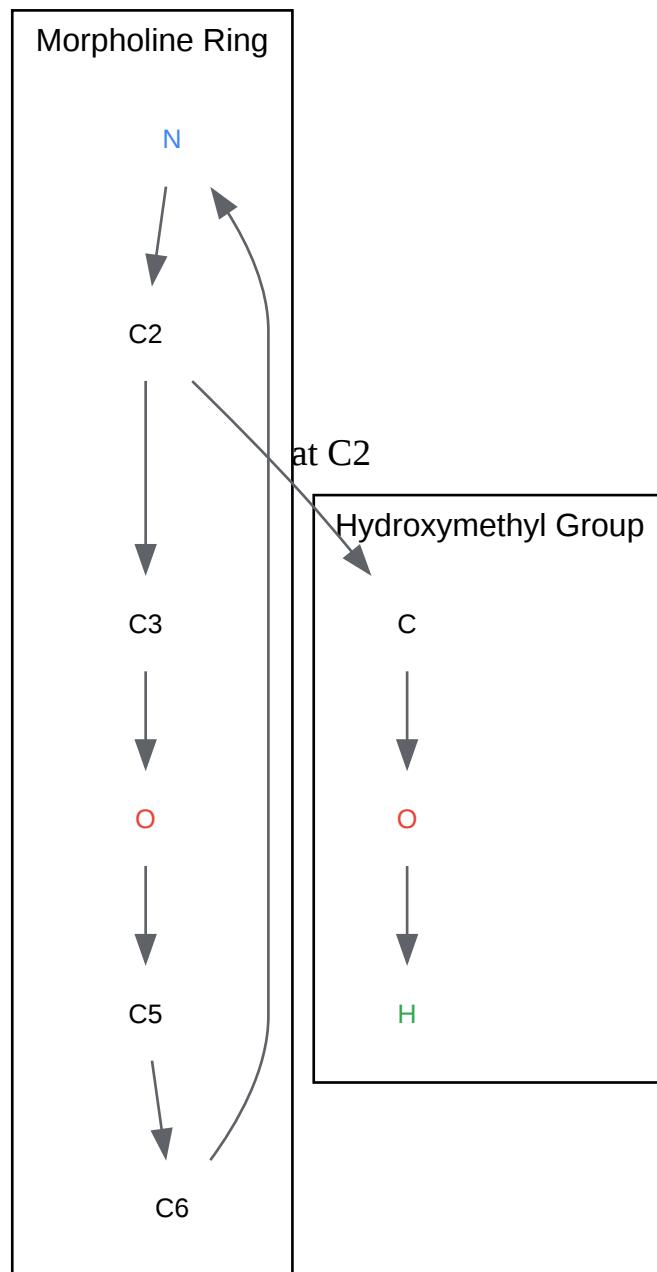
Visualizing the Process and Structure

To better illustrate the workflow and the fundamental molecular structure, the following diagrams are provided.

Experimental Workflow for Crystal Structure Analysis



General Structure of Morpholin-2-ylmethanol

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References

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